N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide
Description
N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide is a complex organic compound
Properties
IUPAC Name |
N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-23-10-3-4-16(19(23)17-7-9-22-24(17)2)13-21-20(25)15-5-6-18-14(12-15)8-11-26-18/h5-9,11-12,16,19H,3-4,10,13H2,1-2H3,(H,21,25)/t16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHQXSNBJCVMJA-QFBILLFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CNC(=O)C3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC(=O)C3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide typically involves a multi-step process:
Starting Materials: : Key starting materials include 1-methyl-2-(2-methylpyrazol-3-yl)piperidine and 1-benzothiophene-5-carboxylic acid.
Intermediate Formation: : Through a series of reactions such as halogenation, nucleophilic substitution, and amide coupling, intermediates are formed.
Final Coupling: : The final step often involves coupling the piperidine and benzothiophene derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under specific conditions to yield the target compound.
Industrial Production Methods
Industrial-scale production may use similar routes but optimized for yield and cost-effectiveness. Techniques like continuous flow chemistry can be employed to improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzothiophene moiety can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to modify the pyrazole ring, impacting its electronic properties.
Substitution: : Various positions on the compound’s structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Typical reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydrogenated pyrazole or piperidine rings.
Substitution: : Varied substituted derivatives depending on the reagents and conditions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : It serves as a building block for the synthesis of more complex molecules.
Catalysis: : Its structure can be used as a ligand in catalytic processes.
Biology
Enzyme Inhibition: : Potential use as an inhibitor for certain enzymes.
Receptor Modulation: : Can modulate specific biological receptors due to its unique binding properties.
Medicine
Drug Development: : Explored as a potential lead compound in drug development for various therapeutic areas.
Pharmacokinetics: : Studies on its absorption, distribution, metabolism, and excretion profiles.
Industry
Material Science: : Applications in the development of novel materials.
Agrochemicals: : Possible uses in the formulation of agrochemicals.
Mechanism of Action
The compound exerts its effects through:
Binding to Biological Targets: : The piperidine and pyrazole rings facilitate interaction with specific enzymes or receptors.
Pathway Modulation: : Influences biochemical pathways by modulating enzyme activities or receptor functions.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-(1H-pyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide
N-[[(2R,3S)-1-methyl-2-(1-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide
Uniqueness
The specific substitution pattern on the pyrazole ring and the stereochemistry at the piperidine core confer unique binding properties and reactivity, distinguishing it from similar compounds.
In essence, N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]-1-benzothiophene-5-carboxamide is a versatile compound with diverse applications and unique properties stemming from its intricate structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
